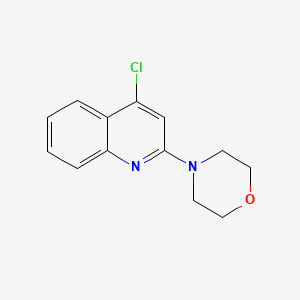

4-(4-Chloroquinolin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13ClN2O |

|---|---|

Molecular Weight |

248.71 g/mol |

IUPAC Name |

4-(4-chloroquinolin-2-yl)morpholine |

InChI |

InChI=1S/C13H13ClN2O/c14-11-9-13(16-5-7-17-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2 |

InChI Key |

SQSRFIQNKNHSFA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=C2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 4 Chloroquinolin 2 Yl Morpholine Derivatives

Impact of Substituents on the Quinoline (B57606) Ring System on Biological Activity

The quinoline ring is a key pharmacophore in a multitude of biologically active compounds, and its substitution pattern significantly modulates their therapeutic effects. In the context of 4-(4-chloroquinolin-2-yl)morpholine derivatives, the nature, position, and electronic properties of substituents on the quinoline nucleus are critical determinants of biological activity.

Research has demonstrated that the presence and position of electron-withdrawing or electron-donating groups on the quinoline ring can profoundly affect the potency of these derivatives. For instance, in a series of 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups at the 7-position were found to enhance antiplasmodial activity against Plasmodium falciparum. nih.gov These groups lower the pKa of the quinoline ring nitrogen, which is believed to be important for the drug's accumulation in the parasite's acidic food vacuole. nih.gov The type of substituent also matters; for example, a nitro group at the 7-position resulted in lower accumulation compared to an amino group. nih.gov

The position of substituents is equally important. For example, studies on quinoline derivatives have shown that substitutions at different positions can lead to varied biological activities, including anticancer and antimicrobial effects. The activity of these compounds is dependent on the type, position, and nature of the substituents attached to the quinoline ring. biointerfaceresearch.com For instance, in a study of 2-phenylamino-4-phenoxyquinoline derivatives, different substitution patterns on the quinoline core led to varying levels of anti-HIV-1 and cytotoxic activities. nih.gov

The following table summarizes the impact of various substituents on the quinoline ring on the biological activity of quinoline derivatives based on several studies.

| Substituent | Position | Effect on Biological Activity | Reference Compound(s) | Source |

| Electron-withdrawing groups (e.g., Cl, CF3, NO2) | 7 | Enhanced antiplasmodial activity | N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines | nih.gov |

| Chloro | 7 | Essential for high antimalarial potency | Chloroquine (B1663885), Hydroxychloroquine | youtube.com |

| Heteroaryl groups | 2 | Increased lipophilicity and DNA binding, enhancing anticancer properties | Heteroaryl-substituted quinolines | biointerfaceresearch.com |

| 2-methoxypyridin-4-yl | Not specified | High and selective cytotoxicity against KB, A549, and HepG2 cancer cell lines | Compound 13k | researchgate.net |

| Thiophen-3-yl | Not specified | High cytotoxic selectivity for A549 and HepG2 cancer cell lines | Compound 13a | researchgate.net |

| 5-bromofuran-2-yl | Not specified | High cytotoxic selectivity for A549 and HepG2 cancer cell lines | Compound 13d | researchgate.net |

Role of the Morpholine (B109124) Moiety and its Structural Modifications on Efficacy

The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. researchgate.net Furthermore, the morpholine ring is known to be a target for oxidative metabolism, which can influence the drug's clearance rate. sci-hub.se Therefore, structural modifications to the morpholine ring can be a strategy to optimize the pharmacokinetic properties of the derivatives.

Studies have explored replacing the morpholine ring with other heterocyclic systems or introducing substituents on the morpholine ring itself to improve efficacy and metabolic stability. For example, conformationally restricting the morpholine ring or replacing it with analogs like oxetane (B1205548) has been investigated to create more stable and soluble drug candidates. sci-hub.se Bridged morpholines have been used to enhance selectivity for certain targets, such as mTOR. e3s-conferences.org

The table below details the effects of modifications to the morpholine moiety on the biological activity of various compounds.

| Modification | Effect on Biological Activity | Example Compound Class | Source |

| Introduction of a phenyl group | Potent caspase 3 inhibition | Quinoline substituted morpholine derivatives | sci-hub.se |

| Introduction of a methyl group | Potent caspase 3 inhibition | Quinoline substituted morpholine derivatives | sci-hub.se |

| Replacement with bridged morpholines | Increased selectivity for mTOR | Pyrazolopyrimidine inhibitors | e3s-conferences.org |

| Replacement with oxetane | Increased solubility and metabolic stability | Spirocyclic oxetanes | sci-hub.se |

Investigation of Positional Isomerism and its Influence on Pharmacological Profiles

Positional isomerism, where functional groups are located at different positions on a core scaffold, can have a dramatic impact on the pharmacological profile of a compound. In the context of quinoline-morpholine derivatives, the relative positions of the chloro and morpholine substituents on the quinoline ring are critical. The two primary isomers are this compound and 4-(2-chloroquinolin-4-yl)morpholine.

The electronic environment and steric hindrance around the substituents differ significantly between these isomers, which in turn affects their binding affinity to biological targets and their metabolic stability. For instance, the reactivity of the chloro-substituent towards nucleophilic displacement can vary depending on its position, influencing the synthesis of further derivatives.

Research on positional isomers of other quinoline derivatives has highlighted the importance of substituent placement. For example, a study on mannose-quinoline conjugates demonstrated that different regioisomers exhibited varied antioxidant and antibacterial activities. rsc.org Similarly, in a series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, the position of an amino group on a phenyl ring attached to the oxadiazole moiety influenced the cytotoxic activity. nih.gov

| Isomer | CAS Number | Chemical Structure |

| This compound | 218129-58-9 | ClC1=CC(N2CCOCC2)=NC3=CC=CC=C13 |

| 4-(2-Chloroquinolin-4-yl)morpholine | 341016-12-4 | ClC1=NC2=CC=CC=C2C(N3CCOCC3)=C1 |

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of this compound derivatives with optimized potency and selectivity involves a deep understanding of the SAR principles discussed previously. By systematically modifying the quinoline and morpholine moieties, researchers can fine-tune the pharmacological properties of these compounds.

Key principles for optimization include:

Targeted Substitutions on the Quinoline Ring: Based on SAR data, specific positions on the quinoline ring can be targeted for substitution to enhance a desired biological activity. For example, introducing electron-withdrawing groups at the 7-position has been shown to be beneficial for antiplasmodial activity. nih.gov

Modification of the Morpholine Moiety: To improve pharmacokinetics and target engagement, the morpholine ring can be modified. This includes introducing substituents or replacing it with bioisosteres that may offer improved metabolic stability or solubility. sci-hub.se

Computational Modeling: Molecular docking and other computational techniques can be employed to predict how different derivatives will interact with their biological targets. This allows for the prioritization of compounds for synthesis and testing. For instance, molecular docking was used to understand the interaction of quinolone derivatives with the colchicine-binding site of tubulin. researchgate.net

Molecular Hybridization Strategies for Enhanced Bioactivity and Novel Profiles

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new molecule. This approach aims to create hybrid compounds with enhanced bioactivity, improved selectivity, or a novel pharmacological profile that addresses multiple targets.

For this compound derivatives, hybridization strategies could involve linking the quinoline-morpholine scaffold to other known pharmacophores. For example, quinoline-oxadiazole hybrids have been investigated as dual anticancer and antimicrobial agents. nih.gov Another study detailed the design of 2-phenylamino-4-phenoxyquinoline derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors by fusing pharmacophore structures from existing drugs. nih.gov

The rationale behind this strategy is that the hybrid molecule may interact with multiple biological targets or may have a synergistic effect that is greater than the sum of the individual components. This can lead to the development of more effective therapies and can also be a strategy to overcome drug resistance.

Computational and in Silico Approaches in the Study of 4 4 Chloroquinolin 2 Yl Morpholine and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (a small molecule) to the active site of a target protein.

For analogues of 4-(4-chloroquinolin-2-yl)morpholine, molecular docking studies have been instrumental in elucidating their potential mechanisms of action. For instance, in the pursuit of new anticancer agents, derivatives of tetrahydroquinoline featuring morpholine (B109124) substitutions have been designed and their interactions with the mammalian target of rapamycin (B549165) (mTOR) have been computationally modeled. mdpi.comnih.gov These simulations have successfully highlighted the strong binding interactions and stability of these compounds within the mTOR active site. mdpi.comnih.gov

Similarly, docking studies have been employed to investigate the interaction of quinoline (B57606) derivatives with other biological targets. One such study focused on the binding of [(7-chloroquinolin-4-yl)amino]acetophenones to β-hematin, a crucial target in antimalarial therapy. nih.gov The results of these simulations confirmed the hypothesis that π-π interactions between the quinoline ring system and the porphyrin of hematin (B1673048) are a governing factor in the formation of the drug-target adduct. nih.gov Furthermore, these studies revealed the significant role of water molecules in bridging interactions through hydrogen bonds between the ligands and the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

In the study of chloroquine (B1663885) analogs, an Artificial Neural Network (ANN)-based QSAR model was developed to predict the half-maximal inhibitory concentration (IC₅₀) values of novel derivatives against the SARS-CoV-2 main protease (Mpro). nih.gov This approach utilized the experimental IC₅₀ values of known 4-aminoquinolines as a training set to build a predictive model for newly designed analogs. nih.gov This highlights the power of QSAR in rapidly screening virtual libraries of compounds and prioritizing those with the highest predicted potency for synthesis and further testing.

The morpholine moiety itself is recognized as a privileged pharmacophore, and its presence in diverse molecular scaffolds has been the subject of extensive structure-activity relationship (SAR) analyses. nih.gov These studies, which form the foundation for QSAR models, aim to understand how modifications to the morpholine ring and its surrounding chemical environment impact biological activity across a range of therapeutic targets, including those for cancer, inflammation, and infectious diseases. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the conformational flexibility of the ligand and the stability of the ligand-protein complex.

In a broader context, MD simulations are also used to complement molecular docking analyses of other quinoline-based compounds, providing a more comprehensive understanding of their interaction with biological targets. nih.gov

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new "hit" compounds that match the pharmacophore and are therefore likely to be active.

The morpholine ring is considered a versatile and privileged pharmacophore in medicinal chemistry. nih.gov Its ability to participate in key molecular interactions with target proteins, such as kinases, and to favorably modulate pharmacokinetic properties has led to its incorporation into numerous lead compounds. nih.gov Pharmacophore models based on the morpholine scaffold have been instrumental in the discovery of compounds with a wide array of therapeutic activities. nih.gov

Virtual screening, often in conjunction with pharmacophore modeling and molecular docking, has been applied to libraries of chloroquine analogs to identify potential inhibitors of viral proteases like the SARS-CoV-2 Mpro. nih.gov This multi-faceted computational approach allows for the efficient filtering of large numbers of compounds to a manageable set for experimental validation.

In Silico Prediction of Molecular Parameters Relevant to Biological Activity (e.g., Lipinski's Rule of Five Descriptors)

The "drug-likeness" of a compound, or its potential to be an orally active drug in humans, can be estimated using a set of rules known as Lipinski's Rule of Five. drugbank.comlindushealth.comtaylorandfrancis.com These rules are based on simple physicochemical properties and are widely used in the early stages of drug discovery to filter out compounds with a low probability of success. The key parameters of Lipinski's Rule of Five are:

Molecular Weight: Less than or equal to 500 Daltons. lindushealth.comtaylorandfrancis.com

Log P (octanol-water partition coefficient): Less than or equal to 5. lindushealth.comtaylorandfrancis.com

Hydrogen Bond Donors: No more than 5. lindushealth.comtaylorandfrancis.com

Hydrogen Bond Acceptors: No more than 10. lindushealth.comtaylorandfrancis.com

In silico tools are routinely used to calculate these and other relevant molecular descriptors for novel compounds. For this compound and its analogs, these predictions are crucial for assessing their potential as drug candidates. lindushealth.comtaylorandfrancis.com

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClN2O |

| Molecular Weight | 248.71 g/mol |

Theoretical Chemistry Calculations (e.g., Density Functional Theory (DFT), Chemical Hardness)

Theoretical chemistry calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and other quantum mechanical properties of molecules. These calculations can be used to predict various parameters that are relevant to a compound's biological activity.

For [(7-chloroquinolin-4-yl)amino]acetophenone derivatives and their copper(II) complexes, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been performed to elucidate their molecular structures. researchgate.net These calculations also provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and can be correlated with its biological activity. nih.gov For the copper complexes, the calculated HOMO-LUMO energy gaps of 3.847 eV and 3.932 eV were interpreted as being indicative of high chemical activity. nih.govresearchgate.net

Furthermore, these theoretical studies can generate maps of the total electron density surface with electrostatic potential, which reveal the distribution of charge within the molecule. nih.gov In the case of the copper complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, these maps clearly showed a high negative charge on the copper atom, providing valuable information about potential sites of interaction. nih.gov

Future Research Horizons for this compound Derivatives: A Roadmap for Next-Generation Therapeutics

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives showing promise across a spectrum of therapeutic areas. As research into this compound class continues, future investigations are poised to leverage cutting-edge technologies and innovative chemical strategies to unlock its full therapeutic potential. This article outlines key future directions and research perspectives for the development of novel agents based on this versatile quinoline core.

Q & A

Q. What are the primary synthetic routes for preparing 4-(4-Chloroquinolin-2-yl)morpholine, and how do reaction conditions influence yield?

The compound can be synthesized via the Friedländer reaction using 2-(3,4-dihydroisoquinolin-1-yl)anilines, where cyclization and functionalization steps are critical. Reaction parameters such as temperature (e.g., 250–270°C for decarboxylation steps), catalysts (e.g., phosphorus oxychloride for chlorination), and solvent systems (e.g., ethanol/water mixtures) significantly impact yield and purity . Heterocyclization of intermediates like ethoxymethylenmalonic ester derivatives is another route, requiring careful control of hydrolysis and decarboxylation conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the quinoline and morpholine moieties, particularly the coupling patterns of aromatic protons and morpholine methylene groups. Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in studies of morpholine derivatives, where hydrogen bonding (e.g., N—H⋯O interactions) stabilizes the crystal lattice . High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .

Q. What are the common reactivity patterns of the chlorine substituent in this compound?

The 4-chloro group undergoes nucleophilic substitution under basic conditions (e.g., with amines or alkoxides) to form derivatives. For example, replacing chlorine with morpholine in related compounds requires refluxing in polar aprotic solvents like DMF . The electron-withdrawing effect of chlorine also enhances the electrophilicity of adjacent carbons, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound?

Recrystallization from ethanol or ethanol/water mixtures is a standard purification method, as evidenced by crystal structure reports . Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves intermediates, while HPLC with UV detection (λ ~254 nm) monitors purity. Analytical data (e.g., ≤0.5% impurities by ¹H NMR) should align with pharmacopeial standards .

Advanced Research Questions

Q. How does modifying the morpholine moiety affect the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies show that substituting the morpholine oxygen with sulfur (e.g., thiomorpholine) or altering ring size (e.g., piperazine) modulates lipophilicity and target binding. For instance, morpholine derivatives with extended alkyl chains exhibit improved membrane permeability, as seen in analogs like 4-dodecylmorpholine . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to enzymes like kinases .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to assess oxidative stability. Molecular dynamics simulations (e.g., in water or DMSO) predict solvation effects and degradation pathways. For example, the chlorine atom’s charge distribution influences susceptibility to hydrolysis .

Q. How should researchers address contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray)?

Discrepancies between NMR (dynamic solution-state data) and X-ray (static solid-state data) may arise from conformational flexibility or crystal packing effects. Redundant validation via 2D NMR (COSY, NOESY) and variable-temperature studies can resolve ambiguities. For example, chair-to-boat transitions in morpholine rings may explain shifting proton signals .

Q. What strategies optimize solubility and formulation of this compound for in vivo studies?

Co-solvent systems (e.g., 10% DMSO in saline) or lipid-based nanoparticles enhance aqueous solubility. For oral dosing, micronization (jet milling) improves bioavailability. Stability studies under varying pH (1–10) and temperature (4–40°C) identify optimal storage conditions .

Q. How does the compound’s oxidative stability vary under different experimental conditions?

Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS monitors degradation products like quinoline N-oxides. Antioxidants (e.g., BHT) or inert atmospheres (N₂) mitigate oxidation during synthesis .

Q. What green chemistry approaches reduce waste in synthesizing this compound?

Solvent-free mechanochemical synthesis (e.g., ball milling) or catalytic methods (e.g., Pd/C for dechlorination) minimize hazardous waste. Life-cycle assessment (LCA) tools evaluate the environmental footprint of traditional vs. alternative routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.